molecular formula C7H3Cl3F2O3S B1410389 2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride CAS No. 1807058-51-0

2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1410389
CAS No.: 1807058-51-0
M. Wt: 311.5 g/mol
InChI Key: KNJMSFFTXKGBOD-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H4Cl2F2O3S. It is characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms and the sulfonyl chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids in the presence of water or aqueous bases.

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules for studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

2,3-Dichloro-6-(difluoromethoxy)benzenesulfonyl chloride can be compared with other similar compounds, such as:

    2,3-Dichlorobenzenesulfonyl chloride: Lacks the difluoromethoxy group, which may affect its reactivity and applications.

    3-(Difluoromethoxy)benzenesulfonyl chloride: Lacks the chlorine atoms, which may influence its chemical properties and uses.

    2,3-Dichloro-6-(difluoromethoxy)benzyl chloride: Contains a benzyl group instead of a sulfonyl chloride group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2,3-dichloro-6-(difluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O3S/c8-3-1-2-4(15-7(11)12)6(5(3)9)16(10,13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJMSFFTXKGBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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